Tris(2-chloroethyl)phosphate-d12

Übersicht

Beschreibung

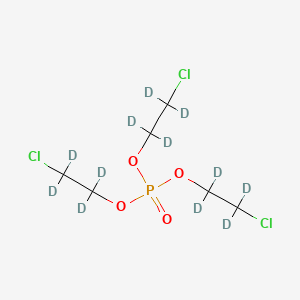

Tris(2-chloroethyl)phosphate-d12 (TCEP-d12) is a deuterated analog of tris(2-chloroethyl) phosphate (TCEP), an organophosphate flame retardant (OPFR). It is widely used as an internal standard in analytical chemistry for quantifying OPFRs in environmental and biological samples due to its structural similarity and isotopic labeling, which minimizes interference during mass spectrometry (MS) analysis . TCEP-d12 has a molecular formula of C₆D₁₂Cl₃O₄P, a molecular weight of 297.56 g/mol, and a CAS number of 1276500-47-0. It is certified to ≥98% isotopic purity and is typically supplied in solutions (e.g., 100 µg/mL in acetonitrile or toluene) for analytical workflows .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tris(2-chloroethyl)phosphate-d12 can be synthesized by reacting deuterated 2-chloroethanol with phosphorus oxychloride. The reaction typically occurs in the presence of a catalyst such as sodium metavanadate at a temperature of around 50°C . The reaction mixture is then neutralized, washed with water, and subjected to vacuum distillation to remove low-boiling impurities.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure high purity and yield. The final product is often packaged under inert conditions to prevent contamination and degradation .

Analyse Chemischer Reaktionen

Types of Reactions

Tris(2-chloroethyl)phosphate-d12 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products

Oxidation: Phosphoric acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Tris(2-chloroethyl)phosphate-d12 is extensively used in scientific research for various applications:

Chemistry: Used as a flame retardant and plasticizer in polymer chemistry.

Biology: Employed in studies involving deuterium-labeled compounds to understand metabolic pathways.

Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.

Industry: Applied in the manufacturing of flame-retardant materials and as a stabilizer in various industrial processes

Wirkmechanismus

The mechanism of action of Tris(2-chloroethyl)phosphate-d12 involves its interaction with cellular components. The compound can undergo hydrolysis to release 2-chloroethanol, which can then interact with cellular proteins and DNA. This interaction can lead to the formation of adducts, affecting cellular functions and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Deuterated Organophosphate Esters

TCEP-d12 belongs to a class of deuterated internal standards used to quantify OPFRs. Key comparisons include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Tris(2-chloroethyl)phosphate-d12 | 1276500-47-0 | C₆D₁₂Cl₃O₄P | 297.56 | Internal standard for TCEP and analogs |

| Tri-n-butyl phosphate-d27 | 61196-26-7 | C₁₂D₂₇O₄P | 301.38 | Internal standard for TnBP |

| Triphenyl phosphate-d15 | 1173020-30-8 | C₁₈D₁₅O₄P | 331.31 | Internal standard for TPHP |

| Tris(1,3-dichloro-2-propyl) phosphate-d15 | 1447569-77-8 | C₉D₁₅Cl₆O₄P | 432.90 | Internal standard for TDCPP |

Key Differences :

- Structural Specificity : TCEP-d12 is tailored for TCEP analysis, while others target structurally distinct OPFRs (e.g., TDCPP-d15 for chlorinated alkyl phosphates) .

- Isotopic Labeling : The degree and position of deuteration (e.g., d12 vs. d27) affect chromatographic retention times and MS fragmentation patterns, ensuring analyte-specific quantification .

Non-Deuterated Analogs

Tris(2-chloroethyl) Phosphate (TCEP)

- CAS Number : 115-96-8

- Molecular Weight : 285.49 g/mol

- Applications : Flame retardant in plastics, foams, and textiles.

- Toxicity : Causes hippocampal lesions in rats (dose- and sex-dependent) and is persistent in surface waters .

Comparison with TCEP-d12 :

- TCEP-d12 lacks the ecological and toxicological impacts of TCEP but shares identical chromatographic behavior, enabling precise quantification of TCEP in complex matrices .

Structurally Related Flame Retardants

Tris(2-butoxyethyl) Phosphate (TBOEP)

- CAS Number : 78-51-3

- Key Differences : Contains butoxyethyl groups instead of chloroethyl. Higher lipophilicity (logKow ≈ 3.7 vs. 1.8 for TCEP) and lower volatility .

Tris(2-fluoroethyl) Phosphate

- Molecular Formula : C₆H₁₂F₃O₄P

- Key Differences : Fluorine substitution reduces reactivity compared to chlorine, altering environmental degradation pathways .

Analytical Performance

- Quantitative NMR (qNMR): TCEP-d12 achieves 98.4% purity via ³¹P qNMR, comparable to non-deuterated TCEP (98.4%–98.8%) .

- Chromatography : Co-elutes with TCEP in GC/MS and LC/MS, ensuring minimal matrix effects. Deuterated analogs like TDCPP-d15 require adjusted ionization parameters due to higher molecular weight .

Environmental and Toxicological Data

- Environmental Persistence : TCEP is frequently detected in PM2.5 and surface waters (ng/L–µg/L), while TCEP-d12 is absent in environmental samples due to its synthetic use .

- Metabolism : TCEP is metabolized to bis(2-chloroethyl) carboxymethyl phosphate in rats, with species-specific variations. TCEP-d12 enables tracking of parent compound kinetics without metabolic interference .

Biologische Aktivität

Tris(2-chloroethyl)phosphate-d12 (TCEP-d12) is a deuterated analog of tris(2-chloroethyl) phosphate (TCEP), primarily used as a flame retardant in various materials, including plastics and foams. This article examines the biological activity of TCEP-d12, focusing on its toxicological effects, mutagenicity, and potential carcinogenicity based on diverse research findings.

TCEP-d12 is characterized by the presence of deuterium atoms, which makes it useful in tracing studies and metabolic research. Its chemical formula is , and it is primarily utilized in industrial applications due to its flame-retardant properties.

Acute Toxicity

Acute toxicity studies have demonstrated that TCEP exhibits significant toxicity across various animal models. The reported oral LD50 values for TCEP range from 430 mg/kg to 1230 mg/kg depending on the sex and strain of the rat used in studies. For instance, male rats showed an LD50 of 501 mg/kg, while female rats exhibited values ranging from 430 mg/kg to 794 mg/kg .

Neurotoxicity

Neurotoxic effects have been observed in both rats and hens following exposure to TCEP. Studies indicated that TCEP caused convulsions and significant neuronal loss in the hippocampus of rats after subchronic administration . Specifically, lesions were more pronounced in female F344 rats compared to their male counterparts, suggesting a potential sex-dependent response to the compound .

In Vitro Studies

Research has shown that TCEP can induce mutations in bacterial strains such as Salmonella typhimurium. In the presence of an exogenous metabolic system, TCEP produced a dose-related increase in mutations, with a maximum 7.6-fold increase in revertants observed at a concentration of 10 µmol/plate . However, it did not exhibit mutagenic properties in the absence of such systems.

In Vivo Studies

In vivo studies have yielded mixed results regarding TCEP's potential carcinogenicity. While some studies reported an increase in squamous-cell papillomas and carcinomas in mice treated with TCEP alongside tetradecanoyl phorbol acetate (TPA), others indicated inadequate evidence for its complete carcinogenicity due to insufficient controls . Notably, dominant lethal mutations were observed in rats exposed to TCEP via inhalation .

Case Study: Effects on Aquatic Life

A study investigated the effects of TCEP on juvenile yellow catfish (Pelteobagrus fulvidraco). The research focused on survival rates, growth metrics, histological changes, and gene expression alterations following exposure to varying concentrations of TCEP. The findings indicated significant histopathological changes in liver tissues alongside altered gene expression profiles related to stress responses, suggesting that TCEP may adversely affect aquatic organisms .

Summary Table of Biological Activity Findings

| Biological Activity | Findings |

|---|---|

| Acute Toxicity (LD50) | 430-1230 mg/kg (varies by sex and strain) |

| Neurotoxicity | Convulsions; hippocampal lesions observed |

| Mutagenicity | Induces mutations in S. typhimurium with metabolic activation |

| Carcinogenic Potential | Mixed evidence; some tumors observed but inconclusive overall |

| Effects on Aquatic Life | Histopathological changes and altered gene expression noted |

Q & A

Basic Research Questions

Q. What is the role of Tris(2-chloroethyl)phosphate-d12 in analytical chemistry, and how is it methodologically applied?

this compound is primarily used as an isotopically labeled internal standard for quantifying its non-deuterated analog, TCEP, in environmental and biological samples. Its deuterated structure minimizes interference during mass spectrometry (MS) analysis, ensuring accurate calibration and recovery calculations. For example, it is referenced in EPA Method 533 for PFAS analysis and validated in HJ 1189-2021 (China’s water quality standards) for precision in liquid chromatography-tandem MS (LC-MS/MS) workflows .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound is classified as harmful if swallowed, suspected of carcinogenicity, and toxic to aquatic life. Researchers must use PPE (gloves, goggles, lab coats) and work in fume hoods to avoid inhalation or dermal contact. Waste must be disposed of as hazardous material under local regulations. Safety data sheets (SDS) emphasize avoiding environmental release due to its persistence and bioaccumulation potential .

Q. How is this compound detected and quantified in complex matrices?

LC-MS/MS with electrospray ionization (ESI) is the gold standard. Deuterated analogs like this compound improve method specificity by correcting matrix effects. For example, surrogate recovery rates of 80–120% are achievable when spiked into water or tissue homogenates, with detection limits as low as 0.1 ng/mL in EPA draft evaluations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in physicochemical data for this compound across studies?

Data variability (e.g., logKoa = 7.86 ± 0.35) arises from differences in analytical methods or sample preparation. The U.S. EPA’s Systematic Review Protocol recommends cross-validating results against peer-reviewed databases like IUCLID or ATSDR, which provide high-quality, peer-reviewed datasets. Discrepancies in properties like solubility or volatility should be addressed using standardized OECD test guidelines .

Q. What advanced MS parameters optimize the detection of this compound in trace-level analyses?

Optimize collision energy (CE) and transition ions (e.g., m/z 297.56 → 99.0 for quantification) to enhance sensitivity. Use isotope dilution techniques with deuterated standards to correct for ion suppression/enhancement. High-resolution MS (HRMS) improves selectivity in complex matrices, as demonstrated in EPA Method 533 validation studies .

Q. How does the endocrine-disrupting potential of this compound compare to its non-deuterated form in in vitro assays?

While the deuterated form is chemically inert, its use as a surrogate allows precise tracking of TCEP’s metabolic pathways. Studies using H295R steroidogenesis assays show TCEP inhibits cortisol synthesis at IC50 = 10 μM, but the deuterated analog does not interfere, confirming its utility as a non-reactive tracer .

Q. What environmental monitoring strategies are effective for tracking this compound degradation products?

Use stable isotope probing (SIP) coupled with high-resolution MS to identify transformation products (e.g., bis(2-chloroethyl) phosphate). EPA’s Water Quality Portal data integrates monitoring results from surface waters, showing TCEP half-lives of 14–28 days under aerobic conditions, but persistence increases in sediment .

Q. Methodological Guidance

Q. How to validate analytical methods for this compound in compliance with regulatory standards?

Follow ISO/IEC 17025 guidelines:

- Spike samples with deuterated standards at multiple concentrations (e.g., 1–100 ng/mL).

- Calculate precision (RSD < 15%), accuracy (80–120% recovery), and linearity (R² > 0.99).

- Cross-check against certified reference materials (CRMs) from NIST or EU-JRC .

Q. What statistical approaches address conflicting toxicological data for this compound?

Apply Bayesian meta-analysis to reconcile in vitro and in vivo data. For example, IARC’s equivocal carcinogenicity findings (inadequate evidence in humans) contrast with rodent studies showing dominant lethal mutations. Weight-of-evidence frameworks, such as EPA’s IRIS assessments, prioritize high-confidence datasets from reproducible assays .

Eigenschaften

IUPAC Name |

tris(2-chloro-1,1,2,2-tetradeuterioethyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl3O4P/c7-1-4-11-14(10,12-5-2-8)13-6-3-9/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUQLFOMPYWACS-LBTWDOQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OP(=O)(OCCCl)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)OP(=O)(OC([2H])([2H])C([2H])([2H])Cl)OC([2H])([2H])C([2H])([2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.